(1R,2R)-2-(2-Methoxyethoxy)cyclohexan-1-amine
Description
(1R,2R)-2-(2-Methoxyethoxy)cyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a 2-methoxyethoxy substituent at the C2 position and an amine group at the C1 position. Its stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The compound is cataloged under the identifier EN300-746024 and is listed in building block libraries for organic synthesis, highlighting its utility in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1 |
InChI Key |
JOZSAZCGWGBUCD-RKDXNWHRSA-N |
Isomeric SMILES |
COCCO[C@@H]1CCCC[C@H]1N |
Canonical SMILES |
COCCOC1CCCCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the starting material.
Formation of Intermediate: The cyclohexanone undergoes a reaction with a suitable amine to form an intermediate.
Substitution Reaction: The intermediate is then reacted with 2-methoxyethanol under specific conditions to introduce the methoxyethoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or ketones.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound may be used in studies to understand its interaction with biological molecules and pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy group may enhance its binding affinity and specificity, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Structural Features
- (1R,2R)-2-Methoxycyclohexan-1-amine : A simpler analog with a methoxy (-OCH3) substituent. Reduced steric bulk compared to the target compound may increase reactivity in certain reactions .
- (1R,2R)-2-(Benzyloxy)cyclohexan-1-amine : The benzyloxy group (-OCH2C6H5) adds aromaticity and lipophilicity, favoring interactions with hydrophobic targets but reducing water solubility .
- rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride : The methylsulfanyl (-SCH3) group introduces sulfur, which can participate in unique redox reactions and coordinate with metal catalysts. The hydrochloride salt improves stability and solubility .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituent | Notable Properties |
|---|---|---|---|---|---|
| (1R,2R)-2-(2-Methoxyethoxy)cyclohexan-1-amine | C9H19NO2 | ~173.25 (calculated) | N/A | 2-Methoxyethoxy | Moderate polarity, flexible ether chain |
| (1R,2R)-2-Methoxycyclohexan-1-amine | C7H15NO | 129.20 | ≥95% | Methoxy | High solubility in organic solvents |
| (1R,2R)-2-(Benzyloxy)cyclohexan-1-amine | C13H19NO | 205.30 | N/A | Benzyloxy | Lipophilic, aromatic interactions |
| rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl | C7H14ClNS | 181.70 | ≥95% | Methylsulfanyl | Redox-active, stable hydrochloride salt |
| rac-(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine HCl | C11H24ClNO | 221.80 | N/A | 3-Methylbutoxy | High steric hindrance, hydrophobic |
Sources:
Biological Activity
(1R,2R)-2-(2-Methoxyethoxy)cyclohexan-1-amine is a chiral amine compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by a cyclohexane ring substituted with a methoxyethoxy group and an amine functional group. Its structural formula can be represented as follows:
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities, including:
- Antiviral Activity : The compound has shown potential in enhancing the bioavailability of prodrugs, thereby increasing their antiviral effectiveness. For instance, studies have indicated that compounds with similar structural motifs can effectively inhibit viral replication through improved cellular uptake mechanisms .
- Neuroprotective Effects : Preliminary studies suggest that this compound may interact with L-type amino acid transporters (LATs), which are crucial for transporting large neutral amino acids across the blood-brain barrier (BBB). This interaction could facilitate drug delivery to the central nervous system (CNS), making it a candidate for treating neurological disorders .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Viral Replication : Similar compounds have been documented to inhibit viral DNA processing and assembly, suggesting that this compound may share these mechanisms .
- Transporter Interaction : The affinity for LATs indicates that this compound may enhance the transport of other therapeutic agents across the BBB, potentially improving their efficacy in treating CNS-related conditions .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
